Predicted Lipophilicity (XLogP) of 8-Chloro-112255-25-1 Compared to Parent Hydrocarbon and 8-Nitro Analog
The 8-chloro substituent increases the predicted lipophilicity of the tetrahydrodibenzo[b,d]furan scaffold. The parent compound 1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 13130-19-3) has a calculated XLogP of 3.6 . Based on the Hansch substituent constant for aromatic chlorine (π ≈ +0.71), the 8-chloro derivative is predicted to have an XLogP of approximately 4.3–4.4, representing a roughly 0.7–0.8 log unit increase [1]. In contrast, the 8-nitro analog (CAS 13680-12-1) is predicted to have a lower XLogP of ~3.9 due to the polar nitro group (π ≈ -0.28) . This differential lipophilicity can influence passive membrane permeability, CYP450 metabolism, and non-specific protein binding in cellular assays.
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP ≈ 4.3–4.4 (predicted from Hansch π constants) |
| Comparator Or Baseline | Parent 1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 13130-19-3): XLogP 3.6 (calculated); 8-Nitro analog (CAS 13680-12-1): XLogP ≈ 3.9 |
| Quantified Difference | 0.7–0.8 log unit increase vs. parent; ~0.4 log unit increase vs. 8-nitro analog |
| Conditions | Predicted using Hansch substituent constants; parent XLogP from database calculation |
Why This Matters
Higher lipophilicity can enhance membrane permeability in cell-based assays, making the 8-chloro derivative more suitable for intracellular target engagement studies than the parent hydrocarbon.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. (π(Cl) = +0.71 for aromatic substitution). View Source
